molecular formula C11H15ClN2 B12525318 N-tert-Butyl-2-chlorobenzenecarboximidamide

N-tert-Butyl-2-chlorobenzenecarboximidamide

Cat. No.: B12525318
M. Wt: 210.70 g/mol
InChI Key: GTESMYMGEYVCHV-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-chlorobenzenecarboximidamide is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. This benzenecarboximidamide derivative is characterized by its tert-butyl and chloro substituents, which can influence its steric and electronic properties, making it a valuable intermediate for the construction of more complex molecular architectures. Compounds within the carboximidamide and guanidine family are frequently investigated for their antimicrobial properties. Research into structurally related benzyl guanidine derivatives has demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli , with some analogs showing promise against methicillin-resistant Staphylococcus aureus (MRSA) . The guanidine moiety is a privileged structure in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and ionic interactions, often leading to the disruption of essential bacterial processes such as cell division . Furthermore, the tert-butyl group is a common motif used in synthetic chemistry to modulate the properties of reagents and intermediates, as seen in other research contexts . As such, this compound presents a versatile building block for researchers developing novel antimicrobial agents or exploring new chemical spaces in drug discovery. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

N'-tert-butyl-2-chlorobenzenecarboximidamide

InChI

InChI=1S/C11H15ClN2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H2,13,14)

InChI Key

GTESMYMGEYVCHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CC=CC=C1Cl)N

Origin of Product

United States

Preparation Methods

Key Steps

  • Catalyst Selection : Sulfamic acid (NH₂SO₃H) is reported to catalyze reactions between nitriles and amines at elevated temperatures. For example, 2-chlorobenzonitrile reacts with tert-butylamine in the presence of sulfamic acid (50 mol%) at 125°C to form the amidine.
  • Reaction Optimization :
    • Temperature : Elevated temperatures (100–125°C) are critical for overcoming the steric hindrance of the tert-butyl group.
    • Solvent : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction rates.
Parameter Value Reference
Catalyst Sulfamic acid (50 mol%)
Temperature 125°C
Solvent Toluene
Reaction Time 12–24 hours

Palladium-Catalyzed Coupling

This method adapts cross-coupling strategies to synthesize amidines from aryl halides and amines. Though typically used for isocyanides, modifications enable amidine formation.

Mechanism

  • Oxidative Addition : A palladium catalyst (e.g., PdCl₂) coordinates with 2-chlorobenzonitrile, forming an aryl-Pd intermediate.
  • Amine Coordination : tert-Butylamine binds to the palladium center, followed by transmetallation.
  • Reductive Elimination : The amidine product is released, regenerating the catalyst.

Conditions

  • Catalyst : PdCl₂ with diphosphine ligands (e.g., dppf, dppe) enhances selectivity.
  • Base : K₂CO₃ neutralizes HCl byproducts.
  • Solvent : Toluene at 105°C for 72 hours.
Parameter Value Reference
Catalyst PdCl₂ + dppf
Ligand dppf (1:1 molar ratio)
Base K₂CO₃
Yield* ~70–85% (estimated)
Based on analogous amidine syntheses

Pinner Reaction Adaptation

The Pinner reaction traditionally forms imidates from nitriles and alcohols, which can then react with amines. While direct application to tert-butylamine is less common, modifications are feasible.

Steps

  • Imidate Formation : React 2-chlorobenzonitrile with an alcohol (e.g., methanol) under HCl catalysis to form a Pinner salt.
  • Amidine Synthesis : Treat the imidate with tert-butylamine in basic conditions to displace the alkoxide.

Challenges

  • Steric Hindrance : The tert-butyl group slows nucleophilic attack.
  • Byproducts : Competing O-alkylation or isocyanate formation may occur.
Parameter Value Reference
Acid Catalyst HCl
Alcohol Methanol
Temperature 0–25°C

Alternative Routes

Nucleophilic Aromatic Substitution

For electron-rich aromatic systems, direct substitution of a leaving group with tert-butylamine is viable. However, 2-chlorobenzonitrile’s electron-withdrawing nitrile group complicates this approach.

Ullmann-Type Coupling

Copper-mediated coupling of aryl halides with amines, though less explored for amidines, offers potential.

Physical and Spectral Data

Property Value Reference
Melting Point 65–68°C
Molecular Formula C₁₁H₁₅ClN₂
Molecular Weight 210.71 g/mol

Challenges and Optimization

  • Yield Limitations : Steric bulk of tert-butylamine reduces reaction efficiency.
  • Catalyst Reusability : Palladium catalysts require high-purity conditions, limiting industrial scalability.
  • Byproduct Management : Acidic conditions may promote side reactions (e.g., hydrolysis to amides).

Scientific Research Applications

N-tert-Butyl-2-chlorobenzenecarboximidamide has several scientific research applications. It is used in the synthesis of N-tert-butyl amides, which are important intermediates in the production of various drugs, including finasteride and nelfinavir . These compounds have applications in treating benign prostatic hyperplasia and HIV, respectively. Additionally, this compound is used in organic synthesis and as a reagent in various chemical reactions .

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-chlorobenzenecarboximidamide involves its ability to undergo substitution and amidation reactions. The compound reacts with nitriles in the presence of catalysts such as Cu(OTf)2 and Zn(ClO4)2·6H2O to form N-tert-butyl amides . These reactions are facilitated by the electrophilic nature of the compound, which allows it to react with nucleophiles such as nitriles.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with various applications in scientific research and organic synthesis. Its efficient synthesis methods and ability to undergo substitution and amidation reactions make it a valuable reagent in the production of N-tert-butyl amides and other important compounds.

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